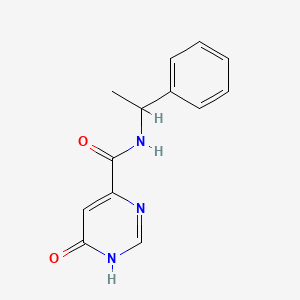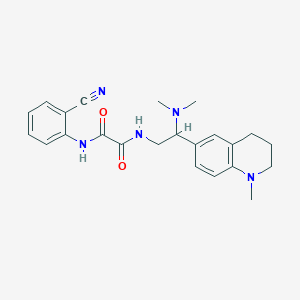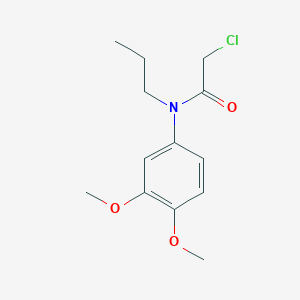![molecular formula C21H21FN2O B2440504 1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol CAS No. 315684-29-8](/img/structure/B2440504.png)
1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a fluorophenyl group attached to a piperazine ring, which is further attached to a naphthalene group via a methyl bridge . The exact structure would require advanced analytical techniques such as NMR or X-ray crystallography for precise determination.
Chemical Reactions Analysis
This compound has been found to inhibit the transport of nucleoside and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . This suggests that it interacts with these transporters, although the exact nature of these interactions and the resulting chemical reactions are not fully understood .
科学的研究の応用
Equilibrative Nucleoside Transporters (ENTs) Inhibition
FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2 over ENT1 . Its structure-activity relationship (SAR) studies have revealed essential features for inhibitory effects:
- Compound 3c : Among the analogues tested, compound 3c stands out as the most potent inhibitor, reducing the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting Km. It is an irreversible and non-competitive inhibitor .
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their fused heterocycles (similar to FPMINT) have demonstrated notable antiviral activities against the H5N1 influenza virus. This suggests potential for FPMINT in developing antiviral therapeutics.
Urease Enzyme Inhibition
Inhibiting urease enzymes is a promising strategy for preventing ureolytic bacterial infections. FPMINT’s structure may offer insights into designing effective urease inhibitors .
MAGL (Monoacylglycerol Lipase) Inhibition
Although not directly studied for FPMINT, related compounds with similar structures have shown potential as MAGL inhibitors. MAGL inhibition enhances endocannabinoid levels and has implications in neuropathic conditions .
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can potentially influence the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .
Pharmacokinetics
It is known that the compound inhibits [3H]uridine and [3H]adenosine transport through ENT1 and ENT2 .
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and adenosine function, given the role of ENTs in these processes .
Action Environment
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s efficacy could potentially be influenced by environmental factors that affect its chemical structure.
将来の方向性
The compound shows promise as a novel inhibitor of ENTs, with potential applications in the treatment of diseases where these transporters play a key role . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis process, and conducting preclinical and clinical trials to assess its efficacy and safety .
特性
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19-7-3-4-8-20(19)24-13-11-23(12-14-24)15-18-17-6-2-1-5-16(17)9-10-21(18)25/h1-10,25H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBJJUHZHYYTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

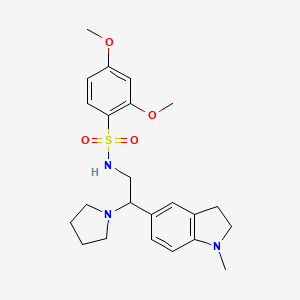
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)
![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)
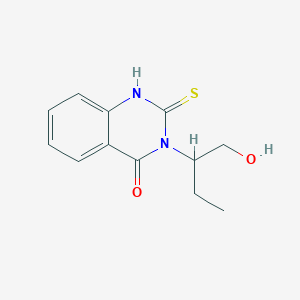
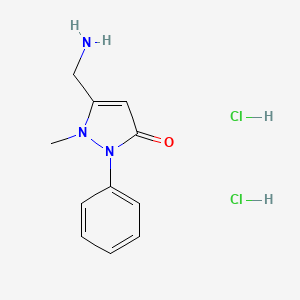

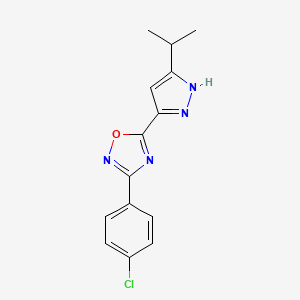
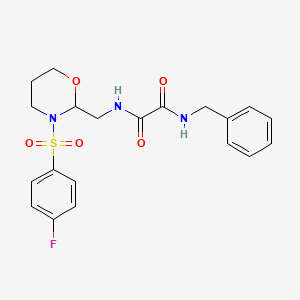

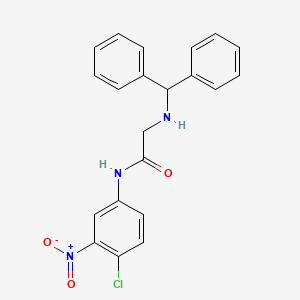
![ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2440441.png)
